

A Comprehensive Technical Analysis of 3-Ethyl-4-methylpentanoic Acid

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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **3-Ethyl-4-methylpentanoic acid**, a branched-chain carboxylic acid. Its structural features make it a molecule of interest for various applications in chemical synthesis and potentially as a fragment or building block in drug discovery programs. This guide presents its core molecular data, a hypothetical experimental protocol for its quality control, and a logical workflow for its potential integration into early-phase drug development.

Core Molecular Data

The fundamental properties of **3-Ethyl-4-methylpentanoic acid** are summarized below. These data are crucial for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1][2]
Molecular Weight	144.21 g/mol	[1]
Monoisotopic Mass	144.115029749 Da	[1]

Hypothetical Experimental Protocol: Quality Control via Nuclear Magnetic Resonance (NMR) Spectroscopy

To ensure the purity and confirm the structural identity of **3-Ethyl-4-methylpentanoic acid** after synthesis or procurement, a standardized NMR protocol is essential.

Objective: To verify the chemical structure and assess the purity of a supplied batch of **3-Ethyl-4-methylpentanoic acid**.

Materials and Equipment:

- Sample of **3-Ethyl-4-methylpentanoic acid**
- Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- 400 MHz (or higher) NMR Spectrometer

Methodology:

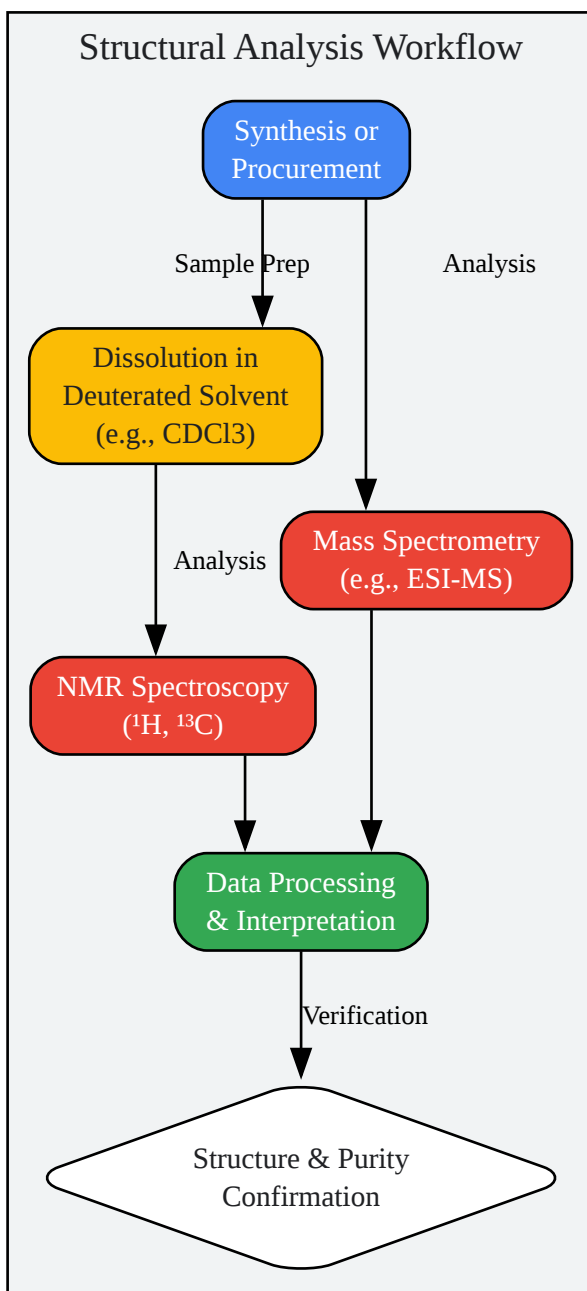
- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Ethyl-4-methylpentanoic acid** directly into a clean, dry vial.
- Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
- Securely cap the vial and vortex gently until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum with the following parameters (example):
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: ~4 seconds
 - Spectral Width: ~20 ppm
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with the following parameters (example):
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2 seconds
 - Spectral Width: ~240 ppm
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to both spectra.
 - Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ¹H spectrum to determine proton ratios.

- Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the presence of all expected proton environments in the **3-Ethyl-4-methylpentanoic acid** structure.
- Analyze the chemical shifts in the ^{13}C spectrum to confirm the presence of eight distinct carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.
- Assess purity by identifying any unexpected peaks in the spectra, which may correspond to residual solvents or synthetic byproducts.

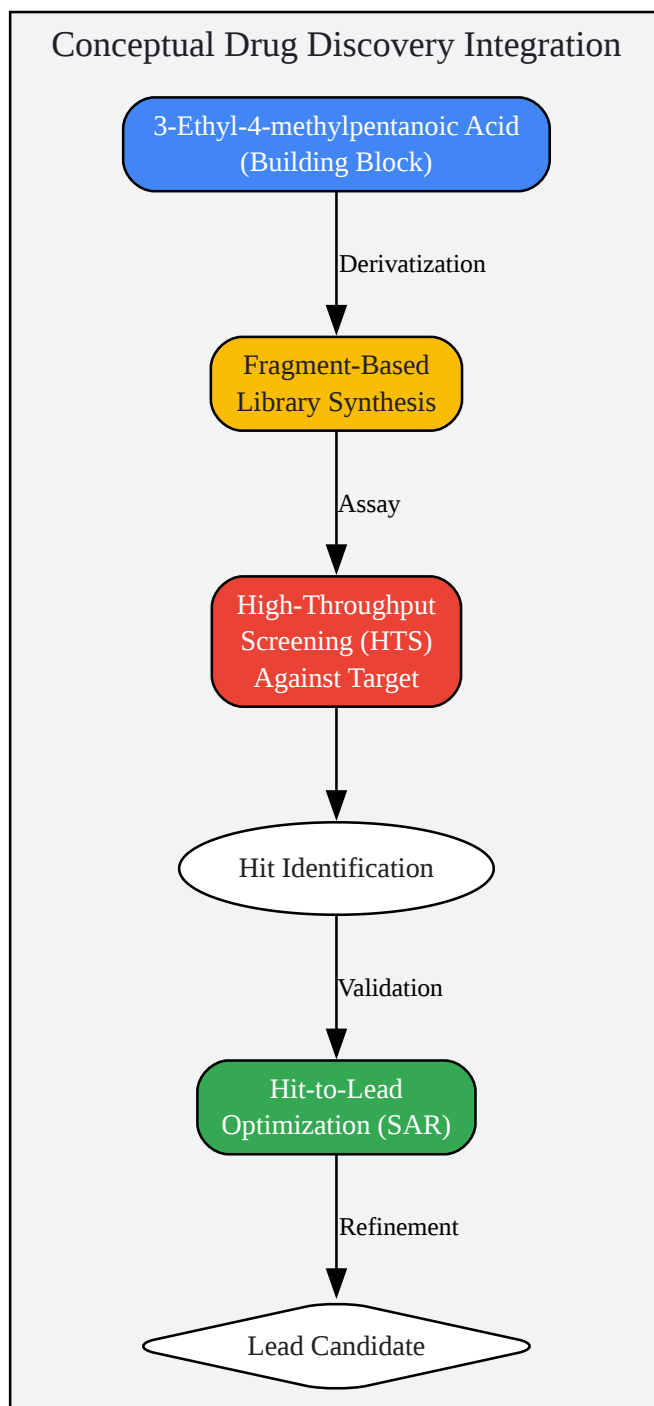
Visualizations: Logical and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the study and application of **3-Ethyl-4-methylpentanoic acid**.



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Caption: A typical workflow for the structural verification and purity assessment of a chemical sample.



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Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery program.

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References

- 1. 3-Ethyl-4-methylpentanoic acid | C₈H₁₆O₂ | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-ethyl-4-methylpentanoic acid (C₈H₁₆O₂) [pubchemlite.lcsb.uni.lu]
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